
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound featuring a thiazolidine ring, a cyclohexane ring, and carboxylic acid functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid typically involves the reaction of thiazolidine derivatives with cyclohexane carboxylic acid derivatives under specific conditions. One common method includes the use of N-diisopropylethylamine in ethyl acetate as a solvent, with the reaction mixture being stirred at low temperatures (2-7°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles, such as solvent-free synthesis, microwave irradiation, and reusable catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2,4-dione structure.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2,4-diones, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its antimicrobial, antidiabetic, and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, thiazolidine derivatives are known to stimulate the PPARγ receptor, which is associated with antidiabetic activity. Additionally, these compounds can inhibit cytoplasmic Mur ligase enzymes, contributing to their antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthiazolidine-4-carboxylic acid: Similar structure but lacks the cyclohexane ring.
Thiazolidine-2,4-dione: Contains a similar thiazolidine ring but with different substituents.
Cyclohexanecarboxylic acid: Similar cyclohexane ring but lacks the thiazolidine moiety.
Uniqueness
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid is unique due to the combination of the thiazolidine ring and cyclohexane ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed in simpler analogs .
Eigenschaften
CAS-Nummer |
110301-37-6 |
|---|---|
Molekularformel |
C12H19NO3S |
Molekulargewicht |
257.35 g/mol |
IUPAC-Name |
4-methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO3S/c1-8-2-3-9(12(15)16)10(6-8)11(14)13-4-5-17-7-13/h8-10H,2-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
GMYJZRUVPJOQMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)C(=O)N2CCSC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


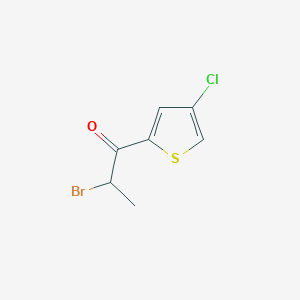
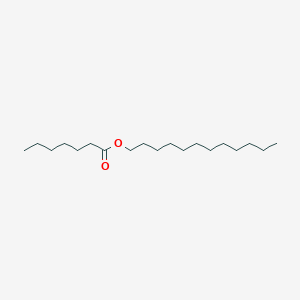

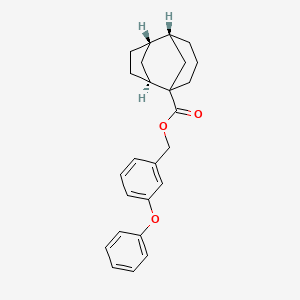
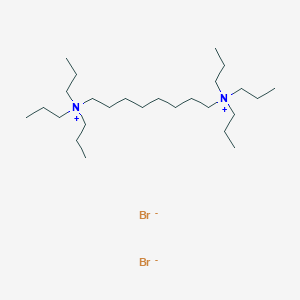



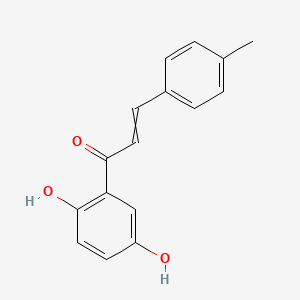

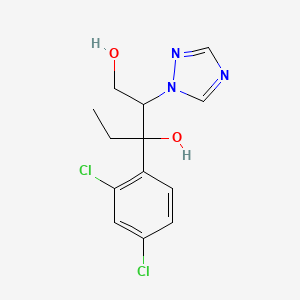

![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

